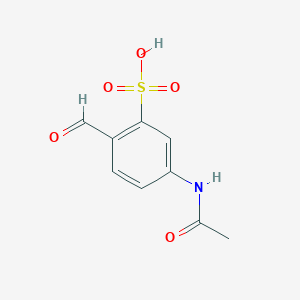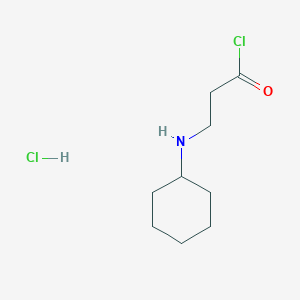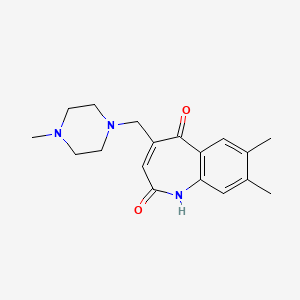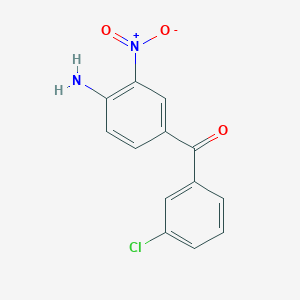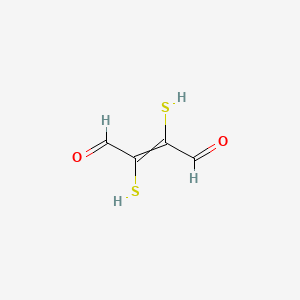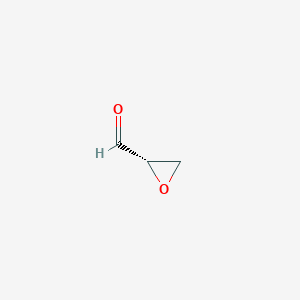
2,6-Dinitro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinitro-1-benzofuran is a chemical compound belonging to the benzofuran family, characterized by the presence of two nitro groups at the 2 and 6 positions on the benzofuran ring. Benzofurans are a class of organic compounds that contain a fused benzene and furan ring. The nitro groups significantly influence the chemical properties and reactivity of the compound, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitro-1-benzofuran typically involves nitration reactions. One common method is the electrophilic nitration of benzofuran derivatives. For instance, the nitration of benzofuran with a mixture of nitric acid and sulfuric acid can introduce nitro groups at specific positions on the ring . The reaction conditions, such as temperature and concentration of reagents, are crucial for achieving the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, safety measures are essential due to the highly reactive nature of nitro compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dinitro-1-benzofuran undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions, leading to the formation of more complex structures.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,6-Diamino-1-benzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Oxidation: Oxidized benzofuran derivatives with additional functional groups.
Applications De Recherche Scientifique
2,6-Dinitro-1-benzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dinitro-1-benzofuran is primarily influenced by the presence of nitro groups, which are electron-withdrawing and can activate the benzofuran ring towards nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
2-Nitrobenzofuran: Contains a single nitro group and exhibits different reactivity and applications.
3-Nitrobenzofuran: Another isomer with distinct chemical properties and uses.
2,5-Dinitrobenzofuran: Similar to 2,6-Dinitro-1-benzofuran but with nitro groups at different positions.
Uniqueness: this compound is unique due to the specific positioning of the nitro groups, which influences its reactivity and potential applications. The 2 and 6 positions allow for unique interactions and reactions that are not possible with other isomers.
Propriétés
Numéro CAS |
69227-70-9 |
|---|---|
Formule moléculaire |
C8H4N2O5 |
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
2,6-dinitro-1-benzofuran |
InChI |
InChI=1S/C8H4N2O5/c11-9(12)6-2-1-5-3-8(10(13)14)15-7(5)4-6/h1-4H |
Clé InChI |
ISSMJEWNOOIPLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



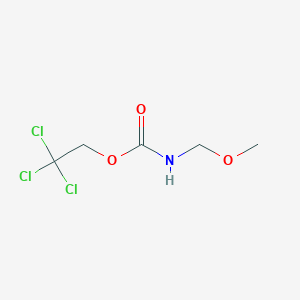
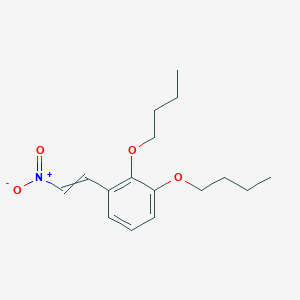


![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
